molecular formula C20H22N6O4S B12019685 N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12019685
M. Wt: 442.5 g/mol
InChI Key: HOVGIJCJUOWAGU-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of acetylamino, phenyl, triazolyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable aldehyde or ketone.

    Attachment of the Dimethoxyphenyl Group:

    Formation of the Acetylamino Group: The acetylamino group is introduced via acetylation of an amine precursor.

    Final Coupling: The final step involves coupling the triazole derivative with the acetylamino phenyl derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetylamino group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced triazole derivatives.

    Substitution: Various substituted phenyl or triazole derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

    Materials Science: Its unique combination of functional groups makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The acetylamino and triazole groups are known to interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to key proteins, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is similar to other triazole-containing compounds, such as fluconazole and itraconazole, which are used as antifungal agents.

    Phenyl derivatives: Compounds like acetaminophen (paracetamol) share the acetylamino phenyl structure.

Uniqueness

  • The unique combination of the triazole ring with the dimethoxyphenyl and acetylamino groups sets this compound apart from others, providing a distinct profile of chemical reactivity and biological activity.
  • Its potential for diverse chemical modifications makes it a versatile scaffold for the development of new compounds with tailored properties.

Properties

Molecular Formula

C20H22N6O4S

Molecular Weight

442.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H22N6O4S/c1-12(27)22-14-5-7-15(8-6-14)23-18(28)11-31-20-25-24-19(26(20)21)13-4-9-16(29-2)17(10-13)30-3/h4-10H,11,21H2,1-3H3,(H,22,27)(H,23,28)

InChI Key

HOVGIJCJUOWAGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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